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Disclaimer: TMB-365 (previously referred to as JG-365) is an investigational antiretroviral agent

currently in clinical development. As of this guide's publication, specific data from in-vitro or in-

vivo studies detailing its synergistic effects with a broad range of other antiretroviral (ARV)

classes are not publicly available. This guide, therefore, provides a comparative framework

based on the known mechanism of action of TMB-365, data from its parent compound,

ibalizumab, and established principles of antiretroviral synergy.

Introduction to TMB-365
TMB-365 is a second-generation, long-acting, humanized monoclonal antibody being

developed for the treatment of HIV-1 infection. It is an advancement of the FDA-approved drug

ibalizumab (Trogarzo®). TMB-365 functions as a post-attachment inhibitor. By binding to the

CD4 receptor on host T-cells, it prevents the conformational changes necessary for the HIV-1

virus to enter the cell, a mechanism that is distinct from many other antiretroviral classes.[1][2]

[3][4] This unique mechanism suggests a low potential for cross-resistance with other ARVs.[1]

[5]

Current clinical trials are primarily focused on evaluating TMB-365 in combination with another

monoclonal antibody, TMB-380, as a complete long-acting injectable regimen. While this

combination shows promise, understanding the potential synergistic interactions of TMB-365

with other existing antiretrovirals is crucial for its future positioning in HIV treatment, particularly

for heavily treatment-experienced patients.
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The Rationale for Combination Therapy and
Synergy
The cornerstone of modern HIV treatment is combination antiretroviral therapy (cART), which

utilizes drugs from different classes to target multiple stages of the HIV life cycle. The primary

goals of combination therapy are to enhance viral suppression, reduce the development of

drug resistance, and minimize drug-related toxicities.

A key concept in combination therapy is synergy, where the combined effect of two or more

drugs is greater than the sum of their individual effects. In contrast, an additive effect is when

the combined effect equals the sum of individual effects, and an antagonistic effect is when the

combined effect is less. Quantifying these interactions is vital for designing potent and durable

treatment regimens.

Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated

through in-vitro assays. The following are standard methodologies employed in the field of

virology:

Checkerboard Assay
The checkerboard assay is a common method to screen for synergy between two compounds.

[6][7][8]

Principle: In a multi-well plate, serial dilutions of two drugs are prepared, one along the rows

and the other along the columns. This creates a matrix of varying concentrations of both

drugs.

Procedure:

Prepare serial dilutions of Drug A and Drug B in a 96-well microplate.

Infect a suitable cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells) with a

known amount of HIV-1.

Add the drug dilutions to the infected cells.
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After an incubation period (typically 3-7 days), viral replication is quantified using a

reporter gene assay (e.g., luciferase or β-galactosidase), p24 antigen ELISA, or a reverse

transcriptase activity assay.

Outcome: The assay provides data on the inhibitory effect of each drug alone and in

combination across a range of concentrations.

Data Analysis: Combination Index (CI) and Isobologram
The data from checkerboard assays are analyzed to determine the nature of the drug

interaction.

Chou-Talalay Method (Combination Index): This is a widely accepted method for quantifying

drug synergy.[3] The Combination Index (CI) is calculated using the following formula:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone, respectively, that are

required to produce a certain effect (e.g., 50% inhibition of viral replication, or IC₅₀).

(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the

same effect.

Interpretation of CI values:

CI < 1: Synergy

CI = 1: Additive effect

CI > 1: Antagonism

Isobologram Analysis: This is a graphical representation of drug interactions.[9][10][11][12]

[13]

Principle: The concentrations of two drugs required to produce a specific level of effect

(e.g., IC₅₀) are plotted on the x and y axes. A straight line connecting these two points

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://go.drugbank.com/drugs/DB12698
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01222/full
https://bio-protocol.org/exchange/minidetail?id=88774&type=30
https://www.jpccr.eu/pdf-177246-98109?filename=Isobolographicanalysis.pdf
https://www.researchgate.net/publication/7110940_An_Overview_of_Drug_Combination_Analysis_with_Isobolograms
https://www.oncolines.com/synergy-explained/synergyfinder/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


represents the line of additivity.

Interpretation:

Data points for a combination that fall below the line of additivity indicate synergy.

Data points that fall on the line indicate an additive effect.

Data points that fall above the line indicate antagonism.

Data Presentation: Predicted Synergistic Effects of
TMB-365
Given the absence of direct experimental data for TMB-365 with various ARV classes, the

following tables present a hypothetical comparison based on its mechanism of action and data

from its predecessor, ibalizumab.

Table 1: Predicted Synergy of TMB-365 with Other Antiretroviral Classes
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Antiretroviral
Class

Examples
Target in HIV
Life Cycle

Predicted
Interaction
with TMB-365

Rationale

Nucleoside/Nucl

eotide Reverse

Transcriptase

Inhibitors

(NRTIs)

Tenofovir,

Emtricitabine,

Lamivudine

Reverse

Transcription

Synergistic or

Additive

Targets a

different and

subsequent step

in the viral life

cycle. No

overlapping

resistance

pathways.

Non-Nucleoside

Reverse

Transcriptase

Inhibitors

(NNRTIs)

Efavirenz,

Rilpivirine,

Doravirine

Reverse

Transcription

Synergistic or

Additive

Targets a

different and

subsequent step

in the viral life

cycle. No

overlapping

resistance

pathways.

Protease

Inhibitors (PIs)

Darunavir,

Atazanavir,

Ritonavir

Viral Maturation
Synergistic or

Additive

Targets a much

later stage of the

viral life cycle.

No overlapping

resistance

pathways.

Integrase Strand

Transfer

Inhibitors

(INSTIs)

Dolutegravir,

Bictegravir,

Raltegravir

Integration
Synergistic or

Additive

Targets a

different and

subsequent step

in the viral life

cycle. No

overlapping

resistance

pathways.
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Fusion Inhibitors Enfuvirtide
Viral Entry

(Fusion)
Synergistic

Targets a closely

related but

distinct step in

the entry

process. In-vitro

studies have

shown synergy

between

ibalizumab and

enfuvirtide.[5]

CCR5

Antagonists
Maraviroc

Viral Entry (Co-

receptor binding)

Synergistic or

Additive

Targets a

different

component of the

entry machinery.

TMB-365 is

effective against

both CCR5- and

CXCR4-tropic

viruses.

Table 2: Illustrative In-Vitro Synergy Data (Hypothetical)

This table illustrates how quantitative data on the synergy between TMB-365 and a

hypothetical NRTI might be presented.
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Drug
Combination

IC₅₀ (Drug
Alone)

IC₅₀ (in
Combination)

Combination
Index (CI) at
IC₅₀

Interaction

TMB-365 50 ng/mL 15 ng/mL
\multirow{2}{}

{0.6}

\multirow{2}{}

{Synergy}

NRTI (e.g.,

Tenofovir)
20 nM 6 nM

TMB-365 50 ng/mL 25 ng/mL
\multirow{2}{}

{1.0}

\multirow{2}{}

{Additive}

PI (e.g.,

Darunavir)
10 nM 5 nM

Note: The values presented in this table are for illustrative purposes only and do not represent

actual experimental data.
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Caption: HIV life cycle and the targets of different antiretroviral drug classes.
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Experimental Workflow for Synergy Assessment
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Caption: A typical experimental workflow for in-vitro antiretroviral synergy assessment.

Conceptual Diagram of Drug Interaction
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Caption: A conceptual isobologram illustrating synergy, additivity, and antagonism.

Conclusion and Future Directions
TMB-365, with its unique post-attachment inhibition mechanism, holds significant promise as a

future component of HIV therapy. Based on its mode of action and the lack of overlapping

resistance pathways with other antiretroviral classes, it is highly probable that TMB-365 will

exhibit synergistic or additive effects when combined with NRTIs, NNRTIs, PIs, and INSTIs.

Furthermore, there is a strong rationale and some preclinical evidence from its parent

compound, ibalizumab, to suggest synergy with other entry inhibitors like enfuvirtide.[5]

As TMB-365 progresses through clinical development, it will be imperative for future studies to

formally evaluate its synergistic potential with a wide array of approved antiretrovirals. Such

data will be invaluable for defining its role in both treatment-naive and, more critically, in heavily

treatment-experienced individuals with limited therapeutic options. The methodologies outlined

in this guide provide a robust framework for conducting these essential investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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